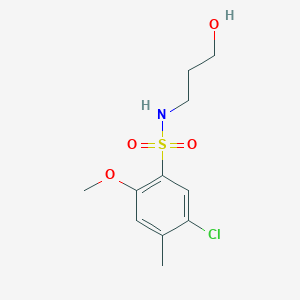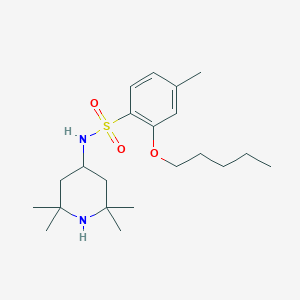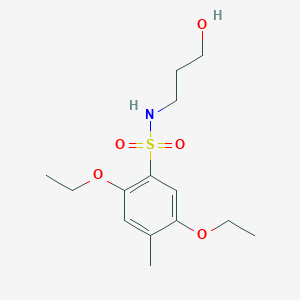
5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide, also known as CHM-1, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. CHM-1 has been found to exhibit a range of biochemical and physiological effects, and has been investigated for its potential use in the treatment of various diseases. In
Mécanisme D'action
The mechanism of action of 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide is not fully understood, but research has suggested that it may inhibit the activity of heat shock protein 90 (HSP90), a protein that is involved in the regulation of cell growth and survival. Inhibition of HSP90 can lead to the degradation of client proteins, which are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects
5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects, including inhibition of cancer cell growth and induction of apoptosis, or programmed cell death. In addition, 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide has been found to inhibit the activity of angiogenesis, or the formation of new blood vessels, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. However, one limitation is that the mechanism of action of 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide. One area of focus is the development of more effective synthesis methods to increase the yield and purity of 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide. Another area of focus is the elucidation of the mechanism of action of 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide, which will help to optimize its therapeutic potential. In addition, future research may investigate the potential use of 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide in combination with other drugs for cancer treatment.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide involves the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with 3-hydroxypropylamine, followed by chlorination with thionyl chloride. The resulting product is then purified by recrystallization to obtain 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide in high purity.
Applications De Recherche Scientifique
5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide exhibits potent anti-tumor activity in a range of cancer cell lines, including lung cancer, breast cancer, and pancreatic cancer. In addition, 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide has been found to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, in cancer treatment.
Propriétés
Nom du produit |
5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C11H16ClNO4S |
Poids moléculaire |
293.77 g/mol |
Nom IUPAC |
5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO4S/c1-8-6-10(17-2)11(7-9(8)12)18(15,16)13-4-3-5-14/h6-7,13-14H,3-5H2,1-2H3 |
Clé InChI |
LTGKRNDMPDBRBY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCCCO)OC |
SMILES canonique |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCCCO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)






